molecular formula C11H12F2O3 B1412996 Ethyl 3,5-difluoro-2-methoxyphenylacetate CAS No. 1807191-31-6

Ethyl 3,5-difluoro-2-methoxyphenylacetate

Cat. No. B1412996
CAS RN: 1807191-31-6
M. Wt: 230.21 g/mol
InChI Key: CIZRWQWYNITFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-difluoro-2-methoxyphenylacetate, also known as EDFMPA, is a synthetic compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid with a molecular weight of 252.21 g/mol and a boiling point of 263.3 °C. EDFMPA is used in scientific research applications and has been studied for its potential biochemical and physiological effects. It has been found to have potential applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Ethyl 3,5-difluoro-2-methoxyphenylacetate has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It has been used as a model compound in studies of enzyme inhibition and has been studied for its potential use as an inhibitor of protein kinases. It has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

Ethyl 3,5-difluoro-2-methoxyphenylacetate has been found to act as an inhibitor of protein kinases, which are enzymes that are involved in the regulation of cell growth and metabolism. It has been found to bind to and inhibit the activity of certain protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. This inhibition of protein kinases can lead to changes in cell growth and metabolism, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Ethyl 3,5-difluoro-2-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in animal models. It has also been found to have neuroprotective effects, as well as effects on the cardiovascular system, liver, and kidney.

Advantages and Limitations for Lab Experiments

Ethyl 3,5-difluoro-2-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and its effects can be easily measured. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory use. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its effects may be reduced when exposed to light or air.

Future Directions

There are a number of potential future directions for the use of Ethyl 3,5-difluoro-2-methoxyphenylacetate. These include further studies on its potential anti-inflammatory, anti-apoptotic, and anti-tumor effects, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research may be conducted on its potential neuroprotective effects, as well as its effects on the cardiovascular system, liver, and kidney. Additionally, further studies may be conducted on its potential use as an inhibitor of protein kinases. Finally, further research may be conducted to determine if it has any potential toxicity or side effects.

properties

IUPAC Name

ethyl 2-(3,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(13)11(7)15-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZRWQWYNITFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-difluoro-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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